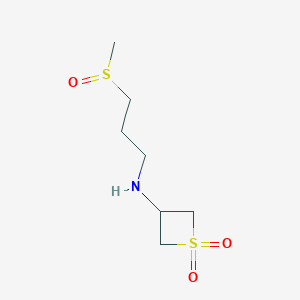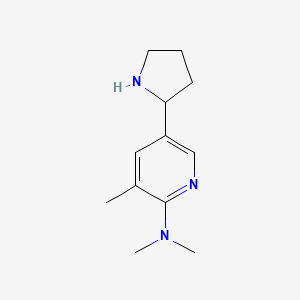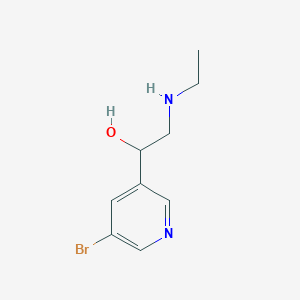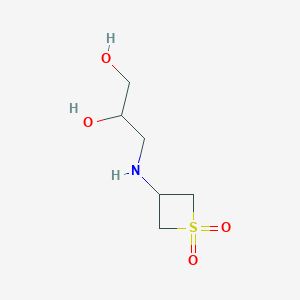
3-((3-(Methylsulfinyl)propyl)amino)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-(Methylsulfinyl)propyl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C7H15NO3S2. It is a member of the thietane family, which are four-membered sulfur-containing heterocycles. This compound is notable for its unique structure, which includes a thietane ring substituted with a methylsulfinylpropylamino group and a dioxide functionality. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(Methylsulfinyl)propyl)amino)thietane1,1-dioxide typically involves the reaction of thietane derivatives with appropriate reagents to introduce the methylsulfinylpropylamino group. One common method involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide (H2O2) to achieve the desired oxidation state of the sulfur atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-(Methylsulfinyl)propyl)amino)thietane1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium phenolate can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfone derivatives, while reduction reactions can produce thietane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-((3-(Methylsulfinyl)propyl)amino)thietane1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thietane derivatives.
Biology: The compound has shown potential antidepressant activity in pharmacological studies.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the field of neuropharmacology.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-((3-(Methylsulfinyl)propyl)amino)thietane1,1-dioxide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. In pharmacological studies, it has been shown to exhibit antidepressant properties, which suggests that it may interact with neurotransmitter systems in the brain . Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Phenylsulfanyl)thietane-1,1-dioxide: This compound has a similar thietane ring structure but with a phenylsulfanyl group instead of a methylsulfinylpropylamino group.
3-Aryloxythietane-1,1-dioxides: These compounds have aryloxy groups attached to the thietane ring and exhibit similar chemical properties.
Uniqueness
3-((3-(Methylsulfinyl)propyl)amino)thietane1,1-dioxide is unique due to the presence of the methylsulfinylpropylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
Eigenschaften
Molekularformel |
C7H15NO3S2 |
|---|---|
Molekulargewicht |
225.3 g/mol |
IUPAC-Name |
N-(3-methylsulfinylpropyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C7H15NO3S2/c1-12(9)4-2-3-8-7-5-13(10,11)6-7/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
KDZNOMGTWWMPAE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CCCNC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-3-cyclopropylbenzo[d]isoxazole](/img/structure/B13009652.png)
![3-(tert-Butyl) 1-ethyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate](/img/structure/B13009655.png)
![(5-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13009660.png)
![6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13009686.png)
![3-[(2-Methylpropyl)sulfanyl]azetidine](/img/structure/B13009688.png)


![7-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009694.png)

![tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13009703.png)
![2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B13009707.png)


